molecular formula C7H17NO B2920963 (2R)-1-(tert-butoxy)propan-2-amine CAS No. 1567989-21-2

(2R)-1-(tert-butoxy)propan-2-amine

Cat. No.: B2920963
CAS No.: 1567989-21-2
M. Wt: 131.219
InChI Key: QOTBCSKXQXCOTD-ZCFIWIBFSA-N
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Description

(2R)-1-(tert-butoxy)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butoxy group attached to the second carbon of a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(tert-butoxy)propan-2-amine typically involves the protection of the amine group followed by the introduction of the tert-butoxy group. One common method involves the use of tert-butyl alcohol and an appropriate amine-protecting group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the tert-butoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-(tert-butoxy)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

(2R)-1-(tert-butoxy)propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2R)-1-(tert-butoxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include metabolic processes where the compound is either a substrate or an inhibitor.

Comparison with Similar Compounds

    (2S)-1-(tert-butoxy)propan-2-amine: The enantiomer of the compound with similar structural features but different stereochemistry.

    1-(tert-butoxy)propan-2-amine: A compound with a similar backbone but lacking the specific (2R) configuration.

    tert-Butylamine: A simpler amine with a tert-butyl group attached directly to the nitrogen atom.

Uniqueness: (2R)-1-(tert-butoxy)propan-2-amine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxy]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(8)5-9-7(2,3)4/h6H,5,8H2,1-4H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTBCSKXQXCOTD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567989-21-2
Record name (2R)-1-(tert-butoxy)propan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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